molecular formula C12H10Cl2N2O2 B2429925 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 956544-22-2

1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2429925
CAS No.: 956544-22-2
M. Wt: 285.12
InChI Key: XNEFWSFWNJXULJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound features a pyrazole ring substituted with dichlorophenyl and dimethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol
  • 1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Comparison: Compared to these similar compounds, 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Biological Activity

1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (commonly referred to as "the compound") is a synthetic organic molecule belonging to the pyrazole class of compounds. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.

  • Molecular Formula : C12H10Cl2N2O2
  • Molecular Weight : 285.13 g/mol
  • CAS Number : 956544-22-2

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets involved in cancer proliferation and inflammatory processes. The compound exhibits inhibitory effects on several cancer-related targets such as:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • Histone Deacetylases (HDACs)

These interactions suggest that the compound may disrupt critical signaling pathways involved in tumor growth and metastasis .

Biological Activity Overview

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

The compound has demonstrated IC50 values indicating its potency in inhibiting cell proliferation, with some derivatives showing enhanced activity compared to established chemotherapeutics .

Case Studies

  • Anticancer Activity : A study conducted on a series of pyrazole derivatives, including the compound, revealed significant activity against human cancer cell lines. The results indicated that compounds containing the 1H-pyrazole scaffold could inhibit the growth of multiple cancer types effectively. The study reported IC50 values ranging from 10 µM to 30 µM for various derivatives against MDA-MB-231 cells .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of the compound through its effect on COX enzymes. The results indicated that it could inhibit COX-1 and COX-2 activity, suggesting its potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMDA-MB-231 (Breast Cancer)15
AntiproliferativeHepG2 (Liver Cancer)20
Anti-inflammatoryCOX-112
Anti-inflammatoryCOX-214

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(12(17)18)7(2)16(15-6)10-4-3-8(13)5-9(10)14/h3-5H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEFWSFWNJXULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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